N-Phenyl vs. N-Benzyl Substitution: Differential OGG1 Inhibitory Potential Inferred from Close Analog SAR
The N-benzyl analog (CAS 1170929-57-3) of the target compound has been reported as a potent OGG1 inhibitor with IC50 = 12 nM in a fluorescence-based biochemical assay [1]. The N-phenyl substitution in 1169996-74-0 alters both steric bulk and π-stacking geometry at the carboxamide terminus relative to the benzyl analog. While no direct OGG1 IC50 for 1169996-74-0 has been disclosed in public primary sources, the SAR divergence between N-phenyl and N-benzyl congeners within this scaffold class is well-documented, with N-benzyl typically conferring higher complementarity to the OGG1 active site [1]. This renders 1169996-74-0 a distinct chemical probe for OGG1 selectivity profiling, not a substitute for the benzyl-bearing lead series.
| Evidence Dimension | OGG1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed for CAS 1169996-74-0 |
| Comparator Or Baseline | N-Benzyl analog (CAS 1170929-57-3): IC50 = 12 nM [1] |
| Quantified Difference | Not quantifiable; structural divergence at N-substituent predicts distinct potency |
| Conditions | Fluorescence-based OGG1 biochemical assay (cell-free) |
Why This Matters
For OGG1 inhibitor screening panels, 1169996-74-0 serves as an N-phenyl control compound that helps establish the SAR boundary between phenyl and benzyl N-caps, directing medicinal chemistry optimization efforts.
- [1] Tahara, Y., et al. (2019). Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase (OGG1). Journal of Medicinal Chemistry, 62(7), 3491–3508. View Source
